molecular formula C4H5ClN4 B1357129 5-Chloro-2-hydrazinopyrimidine CAS No. 823-90-5

5-Chloro-2-hydrazinopyrimidine

Cat. No. B1357129
CAS RN: 823-90-5
M. Wt: 144.56 g/mol
InChI Key: WUDNSGDMTFEQIF-UHFFFAOYSA-N
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Description

5-Chloro-2-hydrazinopyrimidine is a chemical compound with the molecular formula C4H5ClN4 and a molecular weight of 144.56 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-hydrazinopyrimidine is 1S/C4H5ClN4/c5-3-1-7-4 (9-6)8-2-3/h1-2H,6H2, (H,7,8,9) . The InChI key is WUDNSGDMTFEQIF-UHFFFAOYSA-N . The canonical SMILES structure is C1=C (C=NC (=N1)NN)Cl .


Physical And Chemical Properties Analysis

5-Chloro-2-hydrazinopyrimidine is a solid substance . It has a molecular weight of 144.56 g/mol . The compound has a topological polar surface area of 63.8 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Antiasthma Agents

5-Chloro-2-hydrazinopyrimidine derivatives, specifically triazolo[1,5-c]pyrimidines, were studied for their potential as antiasthma agents. Utilizing the human basophil histamine release assay, some compounds showed activity as mediator release inhibitors, indicating potential for further pharmacological and toxicological study in asthma treatment (Medwid et al., 1990).

Antitumor Activity

A series of hydrazinopyrimidine-5-carbonitrile derivatives were synthesized and evaluated for in vitro anticancer activity against various human cancer cell lines. Some compounds demonstrated significant inhibitory effects on the growth of a range of cancer cells, highlighting their potential as antitumor agents (Cocco et al., 2006).

Antimicrobial Activity

Thienopyrimidine derivatives, synthesized from hydrazinopyrimidine, exhibited strong antimicrobial properties. These compounds were tested against various bacteria and fungi strains, with some showing the best antimicrobial activity among all tested compounds (Ahmed et al., 2020).

Apoptogenic Effect in Leukemia Cells

Studies on pyrimidine derivatives, including hydrazinopyrimidines, have demonstrated their role in inducing apoptosis in murine leukemia cells. This apoptogenic effect points to their potential application in cancer chemotherapy (Gorneva et al., 2005).

Chemosensor and Molecular Logic Gate

Hydrazinopyrimidine derivatives have been developed as chemosensors for Al3+ detection, demonstrating significant fluorescence enhancement. This application extends to the development of a molecular logic gate for Al3+, highlighting its potential in biological applications (Das et al., 2018).

Safety And Hazards

The safety information for 5-Chloro-2-hydrazinopyrimidine indicates that it has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Relevant Papers

One relevant paper is titled "5‐Chloro‐2‐Hydroxypyridine Derivatives with Push‐Pull Electron Structure Enable Durable and Efficient Perovskite Solar Cells" . The paper discusses how 5-chloro-2-hydroxypyridine derivatives with a push-pull electronic structure configuration can improve the performance of perovskite solar cells .

properties

IUPAC Name

(5-chloropyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDNSGDMTFEQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482902
Record name 5-Chloro-2-hydrazinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydrazinopyrimidine

CAS RN

823-90-5
Record name 5-Chloro-2-hydrazinylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-hydrazinopyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID40482902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-hydrazinopyrimidine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA DE, SHG DE, CGY DE, FM DE, JP DE… - TETRAHEDRON …, 2012 - sumobrain.org
The present invention relates to novel heteroaryl-triazole and heteroaryl-tetrazole compounds of the general formula (I), in which the structural elements R1, R2, R3, R4 and R5 have the …
Number of citations: 0 www.sumobrain.org

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